molecular formula C36H29N7O4Ru B13786926 (2,5-Dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium

(2,5-Dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium

Cat. No.: B13786926
M. Wt: 724.7 g/mol
InChI Key: PLAPXLULLOUWFK-UHFFFAOYSA-N
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Description

(2,5-Dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium is a complex compound that integrates a ruthenium metal center with organic ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium typically involves the coordination of ruthenium with the organic ligands. The process may include steps such as:

    Ligand Preparation: Synthesizing the organic ligands separately.

    Coordination Reaction: Combining the ligands with a ruthenium precursor under controlled conditions, often in the presence of a solvent and at elevated temperatures.

    Purification: Isolating the desired product through techniques such as crystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium can undergo various chemical reactions, including:

    Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents.

    Reduction: Reduction reactions can occur, especially in the presence of reducing agents.

    Substitution: Ligand exchange reactions where one ligand is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like dichloromethane or acetonitrile. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield higher oxidation state complexes, while substitution reactions could produce new ruthenium complexes with different ligands.

Scientific Research Applications

(2,5-Dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium has diverse applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation.

    Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Medicine: Explored for therapeutic applications, particularly in targeting cancer cells.

    Industry: Utilized in the development of advanced materials, such as sensors and electronic devices.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as DNA, proteins, and enzymes. The ruthenium center can coordinate with these biomolecules, disrupting their normal function and leading to therapeutic effects. Pathways involved may include the induction of apoptosis in cancer cells or inhibition of specific enzymes.

Properties

Molecular Formula

C36H29N7O4Ru

Molecular Weight

724.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-(4-methylpyridin-2-yl)pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium

InChI

InChI=1S/C16H13N3O4.2C10H8N2.Ru/c1-10-4-6-17-12(8-10)13-9-11(5-7-18-13)16(22)23-19-14(20)2-3-15(19)21;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h4-9H,2-3H2,1H3;2*1-8H;

InChI Key

PLAPXLULLOUWFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)ON3C(=O)CCC3=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru]

Origin of Product

United States

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